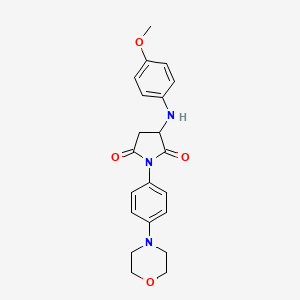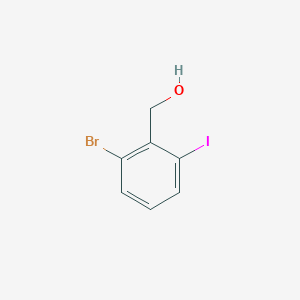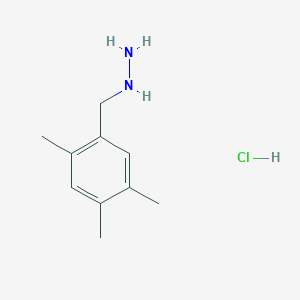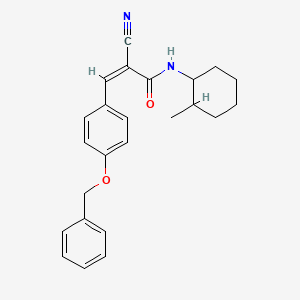
3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione, also known as MPMD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine-2,5-dione derivatives and is known for its unique structure and properties.
Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis and chemical behavior of pyrrolidine dione derivatives, focusing on their utility in creating novel compounds with potential applications. For instance, the acylation of pyrrolidine-2,4-diones has been studied to synthesize 3-acyltetramic acids, revealing insights into the structural and electronic influences on reactivity and selectivity (Jones et al., 1990). Similarly, the synthesis of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives highlights the versatility of these compounds in creating polymers with specific properties (Veld et al., 1992).
Biologically Active Compounds
Several studies have demonstrated the potential of pyrrolidine dione derivatives in synthesizing biologically active compounds. Notably, research on the synthesis and antibacterial activity of 3-substituted-8-methoxy-1, 2, 4-triazino[3,4-b]benzothiazole-4(H)-ones has expanded the understanding of these compounds' applications in developing new antimicrobial agents (Vartale et al., 2008). The investigation into the anticancer activity of new 3-amino-pyrrolidinedione-nitrogen mustard derivatives further underscores the therapeutic potential of pyrrolidine dione derivatives in cancer treatment (Naik et al., 1987).
Material Science and Photoluminescence
The development of new photoluminescent conjugated polymers incorporating pyrrolidine dione units exemplifies the material science applications of these compounds. These polymers' synthesis and characterization have paved the way for their use in electronic applications due to their enhanced photochemical stability and photoluminescence properties (Beyerlein & Tieke, 2000).
Catalysis and Synthetic Methodology
Research into one-pot, three-component synthesis techniques using nano-catalysts demonstrates the role of pyrrolidine dione derivatives in facilitating efficient synthetic pathways. Such methodologies enable the creation of complex molecules, potentially useful in various chemical industries (Goudarziafshar et al., 2021).
properties
IUPAC Name |
3-(4-methoxyanilino)-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-27-18-8-2-15(3-9-18)22-19-14-20(25)24(21(19)26)17-6-4-16(5-7-17)23-10-12-28-13-11-23/h2-9,19,22H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHQTWVREHNJPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2357008.png)
![1-(4-fluorophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2357011.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2357013.png)

![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)
![methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2357019.png)
![2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357020.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2357021.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate](/img/structure/B2357025.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2357028.png)
